N-(1,2,3,4-tetrahydroisoquinolin-4-yl)benzamide
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Overview
Description
N-(1,2,3,4-tetrahydroisoquinolin-4-yl)benzamide is a compound that belongs to the class of isoquinoline derivatives. Isoquinoline alkaloids are a large group of natural products known for their diverse biological activities. The tetrahydroisoquinoline scaffold is particularly significant due to its presence in various natural and synthetic compounds that exhibit potent biological activities against pathogens and neurodegenerative disorders .
Mechanism of Action
Target of Action
N-(1,2,3,4-tetrahydroisoquinolin-4-yl)benzamide is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), a large group of natural products These compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Thiq-based compounds are known to interact with their targets in a way that results in diverse biological activities
Biochemical Pathways
Thiq-based compounds are known to exert diverse biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Thiq-based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders , suggesting that this compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2,3,4-tetrahydroisoquinolin-4-yl)benzamide typically involves the cyclization of an N-acyl derivative of β-phenylethylamine. This reaction can be facilitated by dehydrating agents such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . The reaction conditions often include heating the reactants to promote cyclization and yield the desired tetrahydroisoquinoline derivative.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1,2,3,4-tetrahydroisoquinolin-4-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can convert the tetrahydroisoquinoline ring to its corresponding isoquinoline derivative.
Reduction: Reduction reactions can modify the benzamide group or the isoquinoline ring.
Substitution: Substitution reactions can introduce different functional groups onto the benzamide or isoquinoline moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinoline derivatives, while substitution reactions can produce a variety of functionalized tetrahydroisoquinoline compounds .
Scientific Research Applications
N-(1,2,3,4-tetrahydroisoquinolin-4-yl)benzamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its biological activities against pathogens and neurodegenerative disorders.
Industry: The compound is utilized in the development of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-tetrahydroisoquinoline: A parent compound with similar structural features.
1,2,3,4-tetrahydroisoquinolin-1-yl)propan-2-one: A derivative with modifications on the isoquinoline ring.
2-(4-fluorophenyl)-1,2,3,4-tetrahydroisoquinoline: A fluorinated analog with distinct biological activities.
Uniqueness
N-(1,2,3,4-tetrahydroisoquinolin-4-yl)benzamide is unique due to its specific benzamide substitution, which imparts distinct chemical and biological properties. This substitution can enhance its binding affinity to molecular targets and improve its pharmacokinetic profile compared to other similar compounds .
Properties
IUPAC Name |
N-(1,2,3,4-tetrahydroisoquinolin-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c19-16(12-6-2-1-3-7-12)18-15-11-17-10-13-8-4-5-9-14(13)15/h1-9,15,17H,10-11H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADXADQCZLBBBLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2CN1)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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